molecular formula C7H8BrNO B043827 2-Bromo-1-pyridin-3-ylethanol CAS No. 118838-57-6

2-Bromo-1-pyridin-3-ylethanol

Cat. No. B043827
M. Wt: 202.05 g/mol
InChI Key: WTFAEVUHAUTLEF-UHFFFAOYSA-N
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Description

2-Bromo-1-pyridin-3-ylethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and contains a bromine atom and an ethyl group. It has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-Bromo-1-pyridin-3-ylethanol is not fully understood. However, it has been found to inhibit the activity of protein kinases by binding to the ATP-binding site of these enzymes. This inhibitory effect can lead to the inhibition of various cellular processes, including cell proliferation and differentiation.

Biochemical And Physiological Effects

2-Bromo-1-pyridin-3-ylethanol has been found to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death. It has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Bromo-1-pyridin-3-ylethanol has been found to have antioxidant properties, which can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Bromo-1-pyridin-3-ylethanol in lab experiments is its potential as a selective inhibitor of protein kinases. This can allow for the study of specific cellular processes that are regulated by these enzymes. Additionally, its anti-cancer and anti-inflammatory properties make it a promising compound for further research. However, the limitations of using 2-Bromo-1-pyridin-3-ylethanol in lab experiments include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which can affect cell viability.

Future Directions

There are several future directions for the study of 2-Bromo-1-pyridin-3-ylethanol. One such direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-Bromo-1-pyridin-3-ylethanol and its potential as an anti-cancer and anti-inflammatory agent. Furthermore, the potential toxicity of the compound needs to be further investigated to determine its safety for use in humans. Lastly, the development of derivatives of 2-Bromo-1-pyridin-3-ylethanol can lead to the discovery of more potent and selective inhibitors of protein kinases.
Conclusion
In conclusion, 2-Bromo-1-pyridin-3-ylethanol is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields.

Scientific Research Applications

2-Bromo-1-pyridin-3-ylethanol has been found to have several scientific research applications. One such application is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has also been studied for its potential as an inhibitor of protein kinases, which are enzymes involved in various cellular processes. Additionally, 2-Bromo-1-pyridin-3-ylethanol has been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

2-bromo-1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFAEVUHAUTLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295846
Record name α-(Bromomethyl)-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-pyridin-3-ylethanol

CAS RN

118838-57-6
Record name α-(Bromomethyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118838-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Bromomethyl)-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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